molecular formula C9H6Cl2N2OS2 B2373058 N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide CAS No. 392252-17-4

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2373058
CAS No.: 392252-17-4
M. Wt: 293.18
InChI Key: RZVNBGGRRYQAQS-UHFFFAOYSA-N
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Description

This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

Target of Action

The primary target of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.

Mode of Action

It’s likely that it binds to the active site of the enzyme, inhibiting its activity and thus disrupting the cell cycle .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from G1 to S phase. This can lead to cell cycle arrest, preventing the cell from dividing. The downstream effects of this can include apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) would significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific cell type and the concentration of the compound. Potential effects could include cell cycle arrest, apoptosis, and potentially, the inhibition of tumor growth .

Preparation Methods

The synthesis of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2,5-dichlorothiophene with thiazole derivatives under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, resulting in the formation of the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide can be compared with other thiazole derivatives, such as:

    2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: This compound has similar structural features but different substituents, leading to variations in its biological activities.

    N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide: Another related compound with distinct functional groups that influence its chemical behavior and applications.

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2OS2/c1-4(14)12-9-13-6(3-15-9)5-2-7(10)16-8(5)11/h2-3H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVNBGGRRYQAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=C(SC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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